![molecular formula C19H17BrN2O3 B12588329 Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- CAS No. 643752-98-1](/img/structure/B12588329.png)
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- is a compound with significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and has been studied for its ability to induce cell cycle arrest and apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- involves several steps. One common method includes the reaction of 7-bromo-2-quinolinol with 4-(chloromethyl)phenol to form an intermediate, which is then reacted with N-methylpropanamide under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cell cycle regulation and apoptosis in various cell lines.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- involves its interaction with cellular targets to induce cell cycle arrest and apoptosis. The compound is known to inhibit cytokinesis, leading to the accumulation of polyploid cells. It also induces the expression of p21, a cyclin-dependent kinase inhibitor, and reduces the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL . These actions result in the activation of caspases and the induction of autophagy, ultimately leading to cell death.
Comparaison Avec Des Composés Similaires
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- is similar to other quinoline derivatives, such as:
XK469 (2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid): This compound also induces cell cycle arrest and apoptosis but has a different halogen substituent (chlorine instead of bromine).
SH80 (2-{4-[(7-bromo-2-quinoxalinyl)oxy]phenoxy}propionic acid): This compound is structurally similar but has a quinoxaline ring instead of a quinoline ring.
The uniqueness of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- lies in its specific bromine substituent and quinoline ring, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
643752-98-1 |
|---|---|
Formule moléculaire |
C19H17BrN2O3 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]-N-methylpropanamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-12(19(23)21-2)24-15-6-8-16(9-7-15)25-18-10-4-13-3-5-14(20)11-17(13)22-18/h3-12H,1-2H3,(H,21,23) |
Clé InChI |
GAAFVVLEPZLETP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


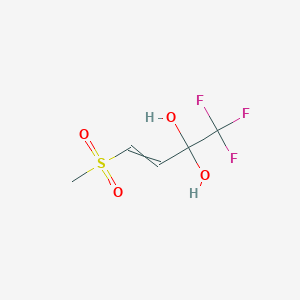
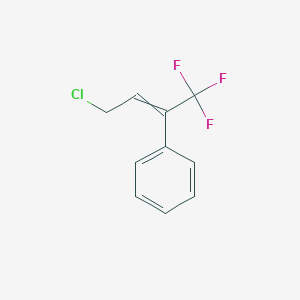
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
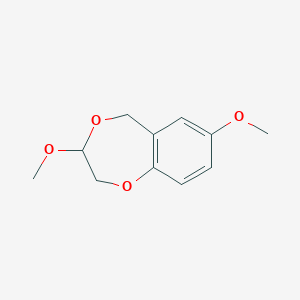
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
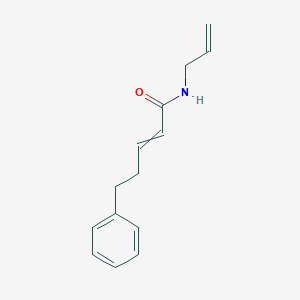

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
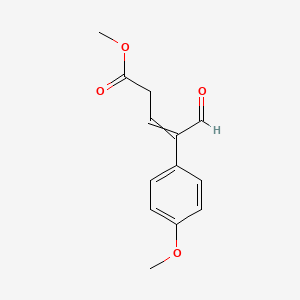
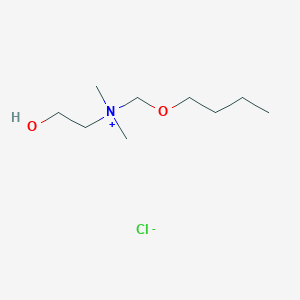
![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
